1-(Benzyloxy)-3-(chloromethyl)-5-methoxybenzene
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Overview
Description
1-(Benzyloxy)-3-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C15H15ClO2. It is a derivative of benzene, featuring benzyloxy, chloromethyl, and methoxy substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(chloromethyl)-5-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Benzyloxy Substitution:
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Methoxylation: The methoxy group is introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(chloromethyl)-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-3-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(chloromethyl)-5-methoxybenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
- 4-(Benzyloxy)benzyl Chloride
- Phenylboronic Pinacol Esters
Uniqueness
1-(Benzyloxy)-3-(chloromethyl)-5-methoxybenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and interactions. The combination of benzyloxy, chloromethyl, and methoxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H15ClO2 |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methoxy-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15ClO2/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
XLBYRLHZNFAXCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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